molecular formula C17H27NO B15150422 N-(3-phenylpropyl)octanamide

N-(3-phenylpropyl)octanamide

Cat. No.: B15150422
M. Wt: 261.4 g/mol
InChI Key: QVXQBBQRCSKQEV-UHFFFAOYSA-N
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Description

N-(3-phenylpropyl)octanamide is an organic compound with the molecular formula C17H27NO. It belongs to the class of amides, which are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This compound features a phenylpropyl group attached to the nitrogen atom and an octanamide chain, making it a secondary amide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-phenylpropyl)octanamide typically involves the reaction of octanoyl chloride with 3-phenylpropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Octanoyl chloride+3-phenylpropylamineThis compound+HCl\text{Octanoyl chloride} + \text{3-phenylpropylamine} \rightarrow \text{this compound} + \text{HCl} Octanoyl chloride+3-phenylpropylamine→this compound+HCl

The reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-phenylpropyl)octanamide can undergo various chemical reactions, including:

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis uses sodium hydroxide (NaOH) or potassium hydroxide (KOH).

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used as a reducing agent.

    Substitution: Electrophilic aromatic substitution reactions use reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products Formed

    Hydrolysis: Octanoic acid and 3-phenylpropylamine.

    Reduction: 3-phenylpropylamine.

    Substitution: Various substituted phenyl derivatives, depending on the specific reaction conditions.

Scientific Research Applications

N-(3-phenylpropyl)octanamide has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-phenylpropyl)octanamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The phenylpropyl group can enhance the compound’s ability to cross biological membranes, increasing its bioavailability and potency.

Comparison with Similar Compounds

Similar Compounds

    N-(3-phenylpropyl)acetamide: Similar structure but with a shorter acyl chain.

    N-(3-phenylpropyl)butanamide: Similar structure but with a butanamide chain.

    N-(3-phenylpropyl)hexanamide: Similar structure but with a hexanamide chain.

Uniqueness

N-(3-phenylpropyl)octanamide is unique due to its longer octanamide chain, which can influence its physical and chemical properties, such as solubility and melting point. This longer chain may also affect its biological activity and interactions with molecular targets.

Properties

Molecular Formula

C17H27NO

Molecular Weight

261.4 g/mol

IUPAC Name

N-(3-phenylpropyl)octanamide

InChI

InChI=1S/C17H27NO/c1-2-3-4-5-9-14-17(19)18-15-10-13-16-11-7-6-8-12-16/h6-8,11-12H,2-5,9-10,13-15H2,1H3,(H,18,19)

InChI Key

QVXQBBQRCSKQEV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)NCCCC1=CC=CC=C1

Origin of Product

United States

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